molecular formula C25H23N3O3S2 B2432547 ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 887222-65-3

ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2432547
CAS No.: 887222-65-3
M. Wt: 477.6
InChI Key: WPTOQJVIPWSZQH-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C25H23N3O3S2 and its molecular weight is 477.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate derivatives involves interaction with different arylidinemalononitrile derivatives under specific conditions, leading to various novel compounds with confirmed structures based on elemental analysis and spectroscopic data. These compounds have been synthesized using different reagents and conditions, highlighting the versatility and the potential for generating diverse derivatives for further exploration in scientific research (Mohamed, 2014).

Biological Evaluation and Potential Applications

Novel benzothiazole-containing derivatives have been synthesized and evaluated for their biological activities. These compounds show promise in various biological assays, including antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV. The process for synthesizing these compounds involves a one-pot, solvent-free microwave-assisted method, emphasizing the importance of efficient, green chemistry approaches in drug discovery and development (Bhoi et al., 2016).

Structural and Chemical Properties

The structural and chemical properties of these compounds have been thoroughly investigated, including the determination of dihedral angles between benzene and pyridine rings, intramolecular hydrogen bonding, and interactions with water molecules in the crystal form. These studies provide a deeper understanding of the molecular conformation and potential interactions of these compounds, which is crucial for their application in medicinal chemistry and material science (Liu et al., 2012).

Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives have been synthesized and evaluated for their in vitro anticancer activity against colon HCT-116 human cancer cell line. These compounds displayed potent activity, indicating their potential as leads for developing new anticancer agents. This highlights the importance of synthetic heterocycles in drug discovery, particularly in the search for novel anticancer therapies (Abdel-Motaal et al., 2020).

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-3-31-25(30)28-12-11-17-20(14-28)33-24(27-22(29)16-8-6-7-15(2)13-16)21(17)23-26-18-9-4-5-10-19(18)32-23/h4-10,13H,3,11-12,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTOQJVIPWSZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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